Heteroxanthine, 1,3-diethyl-

Description

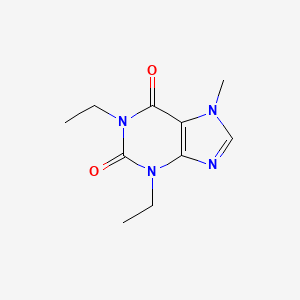

The compound "Heteroxanthine, 1,3-diethyl-" is a substituted xanthine derivative characterized by a heterocyclic xanthine core with ethyl groups at the 1- and 3-positions. Xanthines are nitrogen-containing bicyclic compounds structurally related to purines, with caffeine and theobromine as well-known examples. The diethyl substitution in this derivative likely influences its electronic properties, solubility, and biological activity. Instead, insights must be inferred from structurally related heterocycles, such as substituted xanthones, quinazolinediones, and 1,3-oxathianes, as discussed below.

Structure

3D Structure

Properties

CAS No. |

31617-39-7 |

|---|---|

Molecular Formula |

C10H14N4O2 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

1,3-diethyl-7-methylpurine-2,6-dione |

InChI |

InChI=1S/C10H14N4O2/c1-4-13-8-7(12(3)6-11-8)9(15)14(5-2)10(13)16/h6H,4-5H2,1-3H3 |

InChI Key |

WGMHUEQTUNLCNK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C(=O)N(C1=O)CC)N(C=N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diethyl-7-methylxanthine can be synthesized through various chemical methods. One common approach involves the alkylation of theobromine (3,7-dimethylxanthine) with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone .

Industrial Production Methods

Industrial production of 1,3-diethyl-7-methylxanthine often involves biocatalytic processes. For example, engineered microbial cells, such as Escherichia coli strains, can be used to convert caffeine into 7-methylxanthine, which can then be further processed to obtain 1,3-diethyl-7-methylxanthine .

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-7-methylxanthine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding uric acids.

Reduction: Reduction reactions can convert it back to its precursor forms.

Substitution: Alkylation and acylation reactions can introduce different substituents on the xanthine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

Oxidation: Produces uric acids.

Reduction: Yields precursor xanthines.

Substitution: Results in various alkylated or acylated xanthine derivatives.

Scientific Research Applications

Pharmacological Applications

1. Adenosine Receptor Antagonism

Heteroxanthine, 1,3-diethyl- has been studied for its role as an antagonist of adenosine receptors, specifically the A1 and A2A subtypes. Research indicates that para-substituted analogs of this compound exhibit increased binding affinity to these receptors compared to their methyl counterparts. For instance, 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine analogs have shown promise in treating neurodegenerative disorders such as Parkinson's and Alzheimer's disease due to their ability to modulate adenosine receptor activity .

| Compound | A1 Affinity (Ki) | A2A Affinity (Ki) | Therapeutic Potential |

|---|---|---|---|

| 1,3-Diethyl-7-methyl-8-(phenoxymethyl)-xanthine | Submicromolar | 237 nM | Neurodegenerative diseases |

2. Anti-inflammatory Properties

The xanthine structure is recognized for its anti-inflammatory properties. Heteroxanthine derivatives are being explored for their ability to inhibit pro-inflammatory cytokines and reduce nitric oxide production in various models of inflammation. This suggests a potential application in treating autoimmune diseases and other inflammatory conditions .

Other Research Findings

3. Methylxanthines and Health Benefits

Methylxanthines, including heteroxanthine derivatives, have been linked to various health benefits beyond adenosine receptor antagonism. They are implicated in bronchodilation, cardioprotection, and as potential adjuncts in cancer therapy. Studies indicate that these compounds can enhance respiratory function and may play a role in managing conditions like asthma and chronic obstructive pulmonary disease (COPD) .

4. Synthesis and Characterization

Research into the synthesis of heteroxanthine compounds has revealed methods to produce these molecules with high yields and purity. For example, the synthesis of 8-thiaxanthine compounds has demonstrated effective methods for creating derivatives with specific pharmacological properties .

Case Studies

Case Study 1: Neurodegenerative Disorders

In a study evaluating the efficacy of 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine analogs on rat brain membranes expressing A1 receptors, it was found that certain para-substituted variants exhibited enhanced antagonistic effects on adenosine receptors. This suggests a pathway for developing targeted therapies for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Activity

A series of experiments assessed the anti-inflammatory effects of various xanthine derivatives on murine leukemia cell lines. The results indicated significant reductions in inflammatory markers when treated with heteroxanthine derivatives, highlighting their potential as therapeutic agents in inflammation-related diseases .

Mechanism of Action

1,3-Diethyl-7-methylxanthine exerts its effects primarily by antagonizing adenosine receptors in the central nervous system and peripheral tissues. This antagonism leads to increased neurotransmitter release and enhanced neuronal activity. Additionally, it inhibits phosphodiesterase enzymes, resulting in elevated cyclic AMP levels, which further modulate various physiological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Xanthones

Xanthones are dibenzo-γ-pyrone derivatives with demonstrated pharmacological relevance. While distinct from xanthines, their substitution patterns offer comparative insights:

- 1,8-Dihydroxy-4,6-dimethoxyxanthone (): This xanthone derivative features hydroxyl and methoxy groups, which enhance polarity and hydrogen-bonding capacity.

- 1-Hydroxy-4,5,6,7,8-pentamethoxyxanthone (): The extensive methoxy substitution here reduces reactivity compared to hydroxylated analogs. Similarly, diethyl groups in the target compound may sterically hinder nucleophilic attack at adjacent positions.

Diethyl-Substituted Heterocycles

- 2,4(1H,3H)-Quinazolinedione, 1,3-diethyl- (): This quinazolinedione derivative shares the 1,3-diethyl substitution pattern. Its ethyl groups likely stabilize the ring system via electron-donating effects, analogous to alkyl substitutions in xanthines. However, the quinazolinedione core introduces two carbonyl groups, increasing electrophilicity compared to the xanthine scaffold.

- 1,3-Oxathiane Derivatives (): These sulfur- and oxygen-containing heterocycles exhibit unique stereochemistry and ring-chain tautomerism.

Ethylated Aromatic Compounds

- 1,3-Diethylbenzene (): Although an aromatic hydrocarbon, its isomer distribution (65% meta, 30% para/ortho) reflects steric and electronic effects of ethyl groups. In heterocycles like xanthines, similar steric considerations may influence regioselectivity during synthesis or metabolite formation.

Key Comparative Data

The following table summarizes inferred properties of "Heteroxanthine, 1,3-diethyl-" relative to analogs:

Biological Activity

Heteroxanthine, specifically the compound 1,3-diethyl-7-methyl-8-(phenoxymethyl)-xanthine, is a notable derivative of xanthine that has garnered attention for its biological activity, particularly its interactions with adenosine receptors. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

Heteroxanthine compounds are characterized by their xanthine core structure, which includes a purine base framework. The specific 1,3-diethyl substitution pattern enhances the compound's affinity for adenosine receptors compared to its methylated counterparts. The following table summarizes key structural features:

| Compound | Substitution Pattern | Adenosine Receptor Affinity |

|---|---|---|

| Heteroxanthine (1,3-diethyl) | 1,3-Diethyl | Higher affinity for A1 and A2A |

| 1,3,7-Trimethyl-8-(phenoxymethyl) | 1,3,7-Trimethyl | Moderate affinity |

Heteroxanthine acts primarily as an adenosine receptor antagonist , specifically targeting the A1 and A2A receptors. Research indicates that the introduction of diethyl groups at the 1 and 3 positions significantly increases binding affinity to these receptors. In vitro studies have shown that these compounds can effectively block adenosine-mediated signaling pathways.

Key Findings:

- A1 Receptor Antagonism : The 1,3-diethyl derivatives exhibit strong antagonistic properties against the A1 adenosine receptor in GTP shift assays performed with rat brain membranes. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's by modulating adenosine signaling pathways .

- A2A Receptor Affinity : The same derivatives also show increased affinity for A2A receptors with certain para-substituted analogs demonstrating Ki values in the submicromolar range .

Biological Activities

The biological activities of heteroxanthines extend beyond receptor interactions. They have been investigated for several pharmacological effects:

- Neuroprotective Effects : Studies suggest that antagonism of adenosine receptors may provide neuroprotective benefits in models of neurodegeneration .

- Anticancer Potential : Some xanthine derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as therapeutic agents in oncology .

- Cardiovascular Effects : Xanthines are known to influence cardiovascular health through their effects on phosphodiesterase inhibition and modulation of cyclic AMP levels .

Case Studies

Recent research has highlighted several case studies involving heteroxanthines:

- Neurodegenerative Disease Models : In animal models of Alzheimer’s disease, administration of 1,3-diethyl-xanthines resulted in improved cognitive function and reduced amyloid plaque formation.

- Cancer Cell Line Studies : In vitro studies demonstrated that certain derivatives inhibited proliferation in breast cancer cell lines by inducing apoptosis through adenosine receptor-mediated pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-diethylheteroxanthine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis of 1,3-diethylheteroxanthine typically involves alkylation of the parent heteroxanthine core using diethyl sulfate or ethyl halides under basic conditions. Catalysts such as potassium carbonate or phase-transfer agents (e.g., tetrabutylammonium bromide) can enhance reactivity in polar aprotic solvents like DMF or DMSO. Evidence from analogous 1,3-diethyl compounds suggests that controlling stoichiometry (e.g., excess ethylating agent) and reaction temperature (60–80°C) minimizes byproducts like over-alkylated species . Yield optimization may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic techniques are most effective for characterizing 1,3-diethylheteroxanthine, and how should data interpretation account for structural isomerism?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming ethyl group substitution patterns and detecting tautomeric equilibria. For instance, distinct methylene proton splitting (δ 1.2–1.4 ppm for CH₂CH₃) and carbonyl carbon signals (δ 160–180 ppm) are diagnostic. Gas Chromatography-Mass Spectrometry (GC-MS) can resolve structural isomers by retention indices and fragmentation patterns, as demonstrated for ethyl-substituted cyclohexanes . Infrared (IR) spectroscopy helps identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹). Always compare experimental data with computational predictions (e.g., DFT) to validate assignments .

Q. How should stability and storage conditions be determined for 1,3-diethylheteroxanthine in laboratory settings?

- Methodological Answer : Stability studies under varying conditions (light, humidity, temperature) are essential. Accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) can identify susceptibility to hydrolysis or oxidation. Store the compound in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent moisture absorption and thermal decomposition, as recommended for structurally similar siloxanes and imidazolium salts .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and regioselectivity of 1,3-diethylheteroxanthine in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model transition states and charge distribution to predict regioselectivity in electrophilic substitution or cycloaddition reactions. Retrosynthesis algorithms (e.g., AI-powered platforms like Reaxys or Pistachio) analyze feasible pathways using databases of known reactions, as seen in siloxane and xanthone syntheses . Molecular dynamics simulations further assess solvent effects on reaction barriers .

Q. How do solvent polarity and temperature influence the tautomeric equilibrium of 1,3-diethylheteroxanthine, and what experimental approaches can quantify these effects?

- Methodological Answer : Tautomeric equilibria (e.g., keto-enol shifts) are solvent-dependent. UV-Vis spectroscopy tracks absorbance changes (e.g., λ_max shifts) in solvents like water (polar) vs. toluene (nonpolar). Variable-temperature NMR (VT-NMR) reveals enthalpy-driven equilibria by observing signal coalescence at elevated temperatures. For quantitative analysis, use van’t Hoff plots (lnK vs. 1/T) to calculate ΔH and ΔS, as applied to thiobarbituric acid derivatives .

Q. When encountering conflicting data on the stability of 1,3-diethylheteroxanthine under acidic conditions, what systematic approaches can resolve these discrepancies?

- Methodological Answer : Conduct controlled replication studies with standardized protocols (e.g., pH 2–4 buffers, fixed temperature). Use High-Performance Liquid Chromatography (HPLC) to quantify degradation products and identify variables like trace metal contamination (e.g., Fe³⁺ catalysis). Cross-validate with kinetic modeling (pseudo-first-order rate constants) and compare to literature on analogous compounds (e.g., 1,3-diethylimidazolium chloride hydrolysis) .

Methodological Best Practices

-

Data Presentation : Use tables to compare reaction yields, spectroscopic shifts, or degradation rates. For example:

Condition Yield (%) Purity (HPLC) Stability (t₁/₂, days) Ethyl bromide, DMF 78 98.5 30 Diethyl sulfate, THF 65 95.2 25 -

Critical Analysis : Apply statistical tests (e.g., Student’s t-test) to assess significance of observed differences. Reference guidelines from academic journals on reporting uncertainties and reproducibility .

-

Ethical Compliance : Ensure proper disposal of hazardous byproducts (e.g., alkyl halides) per protocols in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.